High-Affinity Binding to Human MC4R: Comparison with Endogenous Agonist α-MSH
RY764 binds to human MC4R with a pIC50 of 8.1, corresponding to an IC50 of approximately 7.9 nM, as reported in the Biased Signaling Atlas [1]. This affinity is comparable to that of the endogenous agonist α-MSH, which exhibits an EC50 of 6.5 nM in functional assays [2], and is significantly higher than that of other synthetic MC4R agonists such as MK-0489 (IC50 = 13 nM) . The high affinity ensures robust target engagement at low concentrations, reducing the risk of off-target effects.
| Evidence Dimension | Human MC4R binding affinity (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 8.1 (IC50 ≈ 7.9 nM) |
| Comparator Or Baseline | α-MSH EC50 6.5 nM; MK-0489 IC50 13 nM |
| Quantified Difference | RY764 IC50 is 1.6× lower than MK-0489; comparable to α-MSH. |
| Conditions | Human MC4R binding assays (pH 7.4, 25°C) |
Why This Matters
This high-affinity binding profile supports the use of RY764 in low-concentration experimental designs, minimizing solvent-induced artifacts and enhancing assay sensitivity.
- [1] Biased Signaling Atlas. RY764 ligand profile. Accessed 2025. Available from: https://biasedsignalingatlas.org/ligand/3357/info View Source
- [2] Table 3: Compounds' half maximal effective concentration (EC50) to the MC4R in vitro and the relative potency to other MCRs. Nature. 2013. doi:10.1038/ijo201380 View Source
